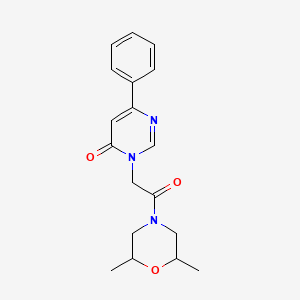
3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyrimidinone derivative, which is a class of compounds that contain a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone group. The 2,6-dimethylmorpholino moiety suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, with methyl groups attached to the 2 and 6 positions of the ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a suitable pyrimidinone derivative with a 2,6-dimethylmorpholino moiety. The 2,6-dimethylmorpholino group is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring and a morpholine ring, connected by an ethoxy group. The phenyl group attached to the pyrimidinone ring would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone group in the pyrimidinone ring, which could undergo reactions typical of carbonyl groups. The morpholine ring might also participate in reactions involving the nitrogen atom .Scientific Research Applications
Organic Synthesis and Chemical Reactions
The compound has been explored in the context of organic synthesis and chemical reactions, showcasing its potential in creating complex molecular structures. For example, studies have highlighted its role in isocyanide insertion reactions with palladium and carbon bonds in complexes, demonstrating a mechanism that involves substitution followed by a rate-determining methyl migration to the precoordinated isocyanide (Delis et al., 1997).
Photophysical Studies
Research on the photophysical properties of related compounds has provided insights into the behavior of these molecules under light exposure. For instance, complexes containing dimethylmorpholino units have been studied for their emission properties, which are crucial for applications in lighting and display technologies (Zanoni et al., 2014).
Antifungal Properties
A significant application area is the investigation of antifungal properties. Some derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which share structural similarities with the compound , have been identified as potent antifungal agents against a range of fungal species, highlighting the potential for developing new antifungal treatments (Bardiot et al., 2015).
Application in Optoelectronics
The compound's derivatives have also found application in optoelectronics, particularly in the development of materials for organic light-emitting diodes (OLEDs) and other lighting applications. The research into the photophysical effects of metal-carbon σ bonds in ortho-metalated complexes has contributed to understanding the emission properties of these materials, which is crucial for designing efficient light-emitting devices (Sprouse et al., 1984).
properties
IUPAC Name |
3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-9-20(10-14(2)24-13)18(23)11-21-12-19-16(8-17(21)22)15-6-4-3-5-7-15/h3-8,12-14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISUILQUCOLPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)
![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2710809.png)
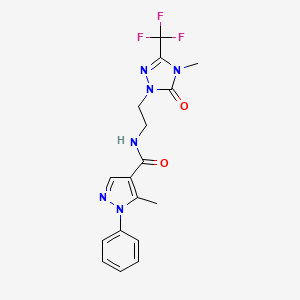
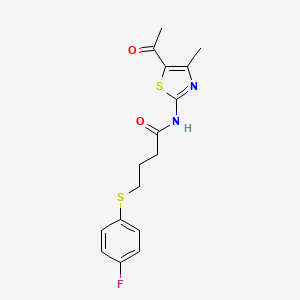
![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide](/img/structure/B2710817.png)
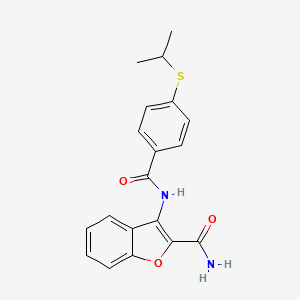
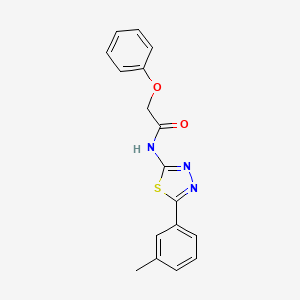
![6-(4-Fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one](/img/structure/B2710821.png)
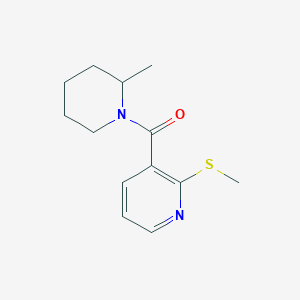
![N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2710823.png)
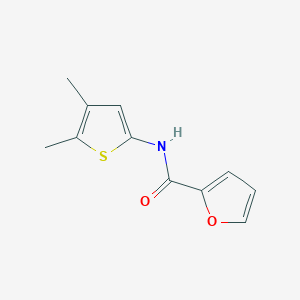
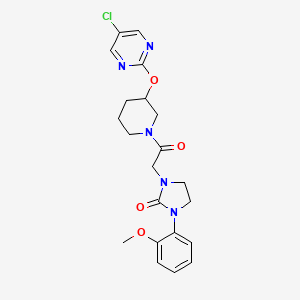
![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)
![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)